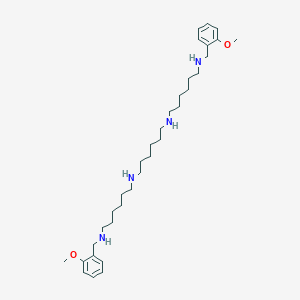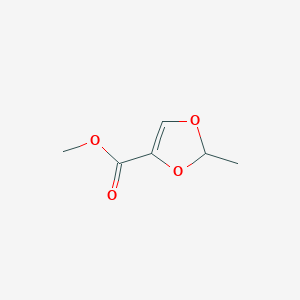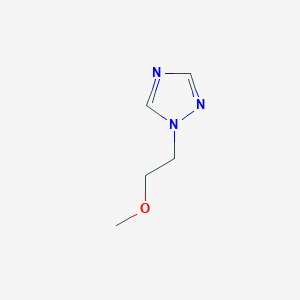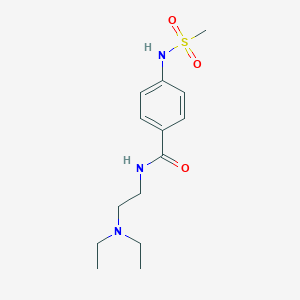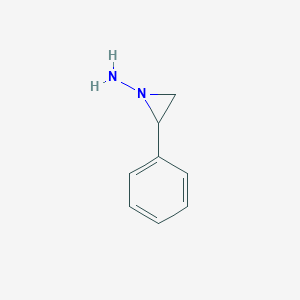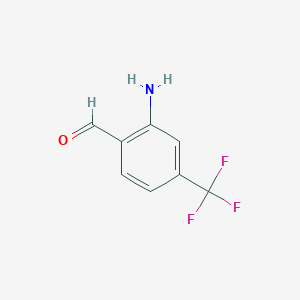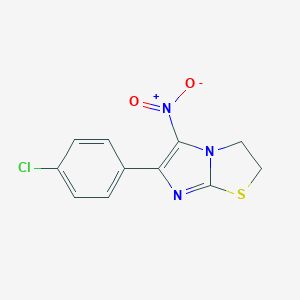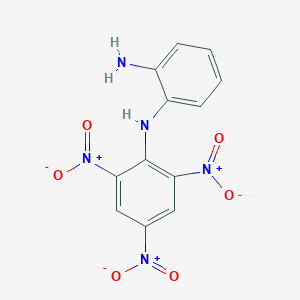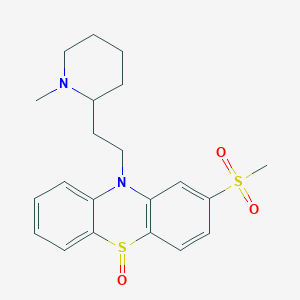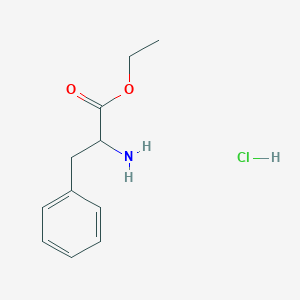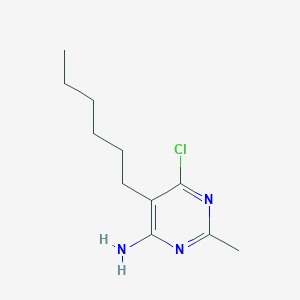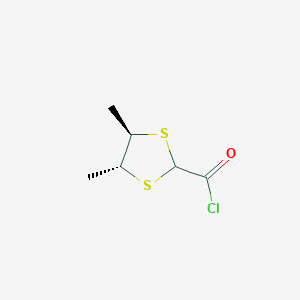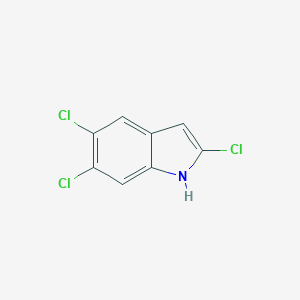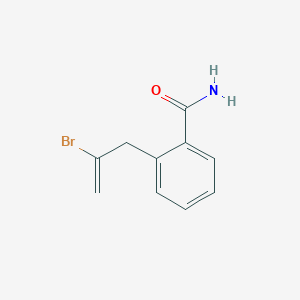
Benzamide, N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of benzamide, N-(2-bromoallyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
Benzamide, N-(2-bromoallyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of various cellular processes. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to possess antimicrobial and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
Benzamide, N-(2-bromoallyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. However, it also has some limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of benzamide, N-(2-bromoallyl)-. One potential direction is to further investigate its potential use as a DNA intercalator and fluorescent probe for the detection of proteins. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy. Finally, more studies are needed to investigate its potential applications in other fields, such as antimicrobial and anti-inflammatory therapy.
Conclusion:
In conclusion, benzamide, N-(2-bromoallyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, making it a popular choice for researchers. It has been extensively studied for its potential applications in various scientific fields, including antimicrobial, anticancer, and anti-inflammatory therapy. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of benzamide, N-(2-bromoallyl)-, including further investigation of its potential use as a DNA intercalator and fluorescent probe for the detection of proteins, and more research to fully understand its mechanism of action and identify potential targets for its use in cancer therapy.
Synthesis Methods
The synthesis of benzamide, N-(2-bromoallyl)- involves the reaction of benzamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Scientific Research Applications
Benzamide, N-(2-bromoallyl)- has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a DNA intercalator and as a fluorescent probe for the detection of proteins.
properties
CAS RN |
102586-01-6 |
|---|---|
Product Name |
Benzamide, N-(2-bromoallyl)- |
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13) |
InChI Key |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Other CAS RN |
102586-01-6 |
synonyms |
N-(2-Bromo-2-propenyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



